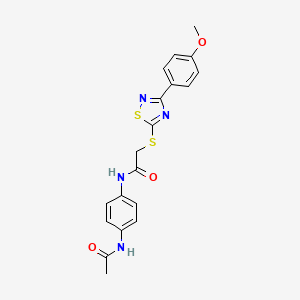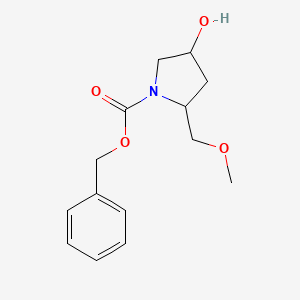
1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The furan-2-carboxylic acid hydrazide can undergo ring closure reactions with various reagents to form the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the conjugated system of double bonds in the furan and oxadiazole rings. This planarity can have significant effects on the compound’s chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, furan rings can undergo electrophilic aromatic substitution reactions, while oxadiazoles can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, the polarity of the compound would be increased by the presence of the oxygen and nitrogen atoms in these groups .
科学的研究の応用
Catalytic Organic Synthesis
The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves a two-step process. First, N-acetylglucosamine serves as the primary feedstock, undergoing catalytic transformation to produce 5-hydroxymethylfurfural (HMF). In the subsequent phase, HMF reacts with 3,3-Dimethyl-2-butanone to yield the target compound. This methodology not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles. Researchers are exploring its potential as a sustainable alternative in organic synthesis .
Antibacterial and Antifungal Activity
Studies have evaluated the antimicrobial properties of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. It was tested alongside standard drugs like amoxicillin and fluconazole. The compound exhibited promising antibacterial and antifungal activity, making it a potential candidate for drug development .
Monophenolase Inhibition
Low doses of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one demonstrated dose-dependent inhibition of monophenolase enzymes. However, higher doses significantly increased enzyme activity. This finding suggests its relevance in enzyme modulation and potential therapeutic applications .
Urease Inhibition
Furan chalcones, including derivatives of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one, have shown excellent urease inhibition efficacy. These compounds could be valuable in treating urease-related disorders .
Safety and Hazards
将来の方向性
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to conduct further studies to determine its potential uses . These could include studies to determine its biological activity, its mechanism of action, and its physical and chemical properties.
特性
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(16-9-8-11-5-2-1-3-6-11)17-15-19-18-13(22-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXKNKNQZBPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)

![1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2593249.png)



![N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2593259.png)
![1-(2,6-dimethylmorpholino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2593260.png)
![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)
![N~1~-(3-chlorobenzyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2593262.png)

